4-Bromo-N-butyl-5-methoxy-2-nitroaniline

Description

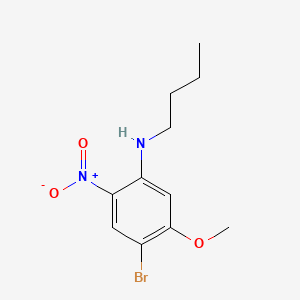

4-Bromo-N-butyl-5-methoxy-2-nitroaniline (CAS: 1280786-70-0) is a halogenated aromatic amine derivative with the molecular formula C₁₁H₁₄BrN₂O₃ and a molecular weight of 303.156 g/mol . It features a bromo substituent at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the aniline ring.

Properties

IUPAC Name |

4-bromo-N-butyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-3-4-5-13-9-7-11(17-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMISLNQOMYFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681509 | |

| Record name | 4-Bromo-N-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-70-0 | |

| Record name | 4-Bromo-N-butyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline typically involves multiple steps:

Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS).

Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a strong acid catalyst.

Butylation: The butyl group is introduced via alkylation, using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas and a palladium catalyst.

Major Products Formed

Oxidation: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

4-Bromo-N-butyl-5-methoxy-2-nitroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: The N-butyl group in the target compound increases its lipophilicity compared to the N-ethyl analog (281.10 g/mol) and non-alkylated derivatives like 5-Bromo-4-methoxy-2-nitroaniline (247.046 g/mol). This property may enhance membrane permeability in biological applications .

Substituent Positioning : The 4-bromo-5-methoxy-2-nitro configuration in the target compound contrasts with 2-bromo-4-methoxy-6-nitroaniline (CAS 10172-35-7), where bromine and nitro groups occupy adjacent positions. This difference likely affects electronic distribution and reactivity, as nitro groups are strong electron-withdrawing moieties .

Bromine vs.

Biological Activity

4-Bromo-N-butyl-5-methoxy-2-nitroaniline (CAS Number: 1280786-70-0) is an organic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom, a butyl group, a methoxy group, and a nitro group attached to an aniline structure, which contributes to its unique chemical properties. The following sections detail its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrN2O3. Its structure can be represented as follows:

This compound's unique combination of functional groups is responsible for its varied biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

The presence of the nitro group enhances the compound's lipophilicity, improving membrane interactions and contributing to its antibacterial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.72 |

| U87 | 45.2 |

These findings suggest that the compound may interfere with cell cycle progression and promote programmed cell death through various molecular pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are crucial for therapeutic applications in inflammatory diseases. Studies have shown that it can inhibit key inflammatory mediators such as COX-2 and TNF-α. The mechanism involves modulation of intracellular signaling pathways, particularly those related to NF-kB activation. This activity underscores its potential as a multi-target lead compound in drug development .

The biological activity of this compound is largely attributed to the reactivity of its functional groups. The nitro group can be reduced to generate reactive intermediates that interact with cellular macromolecules, leading to various biological effects. Additionally, the bromine and methoxy groups may influence the compound's reactivity and selectivity towards specific biological targets.

Case Studies

Several case studies have reinforced the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of nitro-containing compounds similar to this compound showed enhanced antibacterial activity due to structural modifications that improved their interaction with bacterial membranes .

- Cancer Research : Another research effort focused on the anticancer properties of nitroanilines, highlighting how structural variations can lead to significant differences in cytotoxicity against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.